![molecular formula C7H12O B3050676 7-Oxabicyclo[4.2.0]octane CAS No. 278-38-6](/img/structure/B3050676.png)
7-Oxabicyclo[4.2.0]octane
Descripción general
Descripción
7-Oxabicyclo[420]octane is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.2.0]octane typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of catalytic synthesis and annulation reactions are likely employed on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxabicyclo[4.2.0]octane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxygen atom within its ring structure, which can participate in different reaction mechanisms.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octanes and their analogs .
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its derivatives has shown potential anticancer activities.
Industry: Its reactivity and stability make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.2.0]octane involves its interaction with molecular targets through its oxygen atom and bicyclic structure. This interaction can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s ability to undergo ring-opening reactions and form stable intermediates is a key aspect of its reactivity .
Comparación Con Compuestos Similares
- 6-Oxabicyclo[3.1.0]hexane
- 7-Oxabicyclo[4.1.0]heptane
- 8-Oxabicyclo[5.1.0]octane
- 7-Oxabicyclo[2.2.1]heptane
Comparison: 7-Oxabicyclo[4.2.0]octane is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and stability compared to other oxabicyclic compounds . Its ability to undergo a variety of chemical reactions and form stable intermediates makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
7-oxabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXRAQKSXYXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284472 | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278-38-6 | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



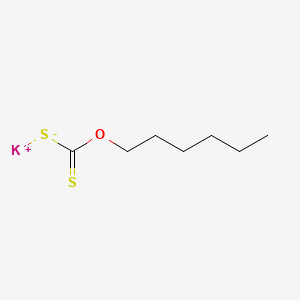
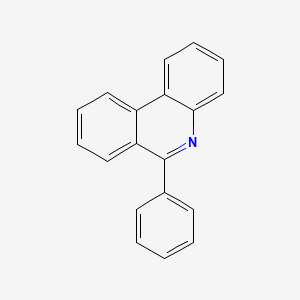
![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
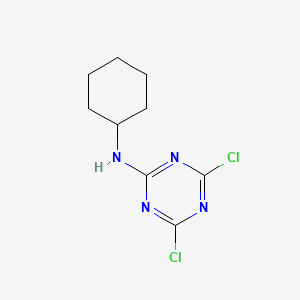
![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)
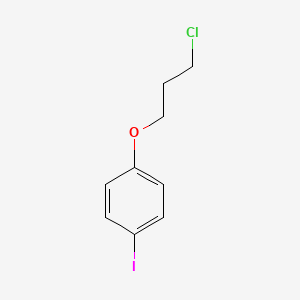
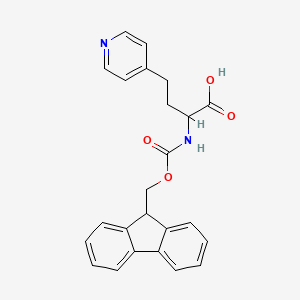
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid](/img/structure/B3050608.png)
![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)
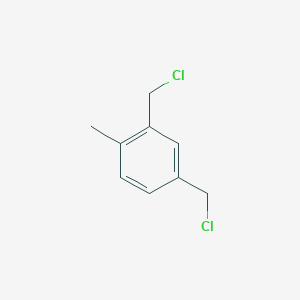

![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)
